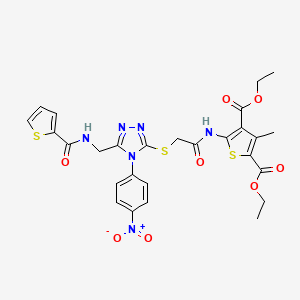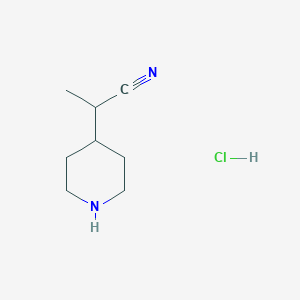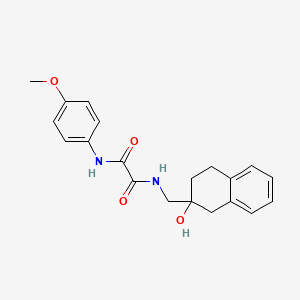
6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Chemical Structure and Crystallography
The study of similar compounds to 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates, reveals insights into molecular conformations and crystal structures. These compounds exhibit almost identical bond lengths and molecular conformations, highlighting the significance of polarized electronic structures. However, their crystal structures, characterized by weak hydrogen bonds, differ significantly, underscoring the complex interplay between molecular configuration and crystallography (Cobo et al., 2008).
Antiprotozoal Activity
Research into aza-analogues of furamidine, related to the structure of interest, has demonstrated potent antiprotozoal activity. These compounds, through intricate synthetic pathways, have shown remarkable in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and P. falciparum, offering insights into new therapeutic strategies for managing protozoal infections (Ismail et al., 2003).
Antineoplastic Activities
The synthesis and evaluation of various 6-substituted nicotinamides have provided preliminary insights into their moderate antineoplastic activities. These findings suggest a potential pathway for developing new cancer therapeutics based on nicotinamide derivatives (Ross, 1967).
Furan Derivatives in Synthesis
Furan derivatives play a crucial role in synthetic chemistry, as demonstrated by the preparation of compounds like 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one. These compounds are pivotal in exploring diverse synthetic routes and understanding the reactivity of furan-containing molecules (Horaguchi et al., 1976).
Deuterium-Labelled Compounds for Research
The synthesis of deuterium-labelled compounds, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine-d4, illustrates the application of isotopic labelling in studying drug metabolism and pharmacokinetics. These methodologies facilitate a deeper understanding of the behavior of pharmaceutical compounds in biological systems (Ismail & Boykin, 2004).
Antimicrobial and Antioxidant Studies
Compounds bearing the nicotinic acid framework have been explored for their antimicrobial and antioxidant properties. Studies on novel 4-Thiazolidinones of Nicotinic Acid have showcased their potential in combating microbial infections and oxidative stress, highlighting the therapeutic potential of nicotinamide derivatives in addressing a broad spectrum of diseases (Patel & Shaikh, 2010).
Propiedades
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(18-8-7-15-4-2-10-23-15)13-5-6-16(19-11-13)22-12-14-3-1-9-21-14/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDWVXDYRATQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)
![(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2586892.png)
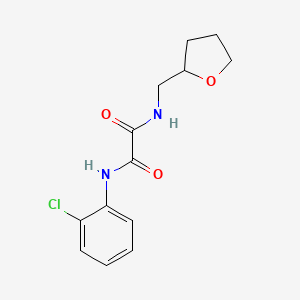
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)
![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)
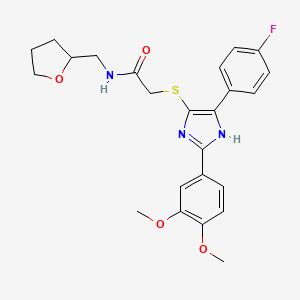

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)
